molecular formula C24H21NO4S B3671360 (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3671360
M. Wt: 419.5 g/mol
InChI Key: AXROHSNLLHXMJG-RCCKNPSSSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that includes a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde with 3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions with reagents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated thiazolidine derivatives.

    Substitution: Formation of halogenated benzylidene derivatives.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Uniqueness

The unique structural features of this compound, such as the presence of both benzylidene and thiazolidine moieties, contribute to its distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-4-9-19-13-18(15-21-23(26)25(12-5-2)24(27)30-21)14-20(28-3)22(19)29-16-17-10-7-6-8-11-17/h2,4,6-8,10-11,13-15H,1,9,12,16H2,3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXROHSNLLHXMJG-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C/3\C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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